2-(Methoxymethyl)benzene-1,4-diamine

Skin sensitization Allergic contact dermatitis Hair dye safety

Sourcing a primary intermediate for oxidative hair dyes that balances performance with a markedly reduced skin sensitization risk is a persistent challenge. Standard p-phenylenediamine (PPD) and p-toluenediamine (PTD) introduce unacceptably high allergic contact dermatitis liabilities. 2-(Methoxymethyl)benzene-1,4-diamine (ME-PPD) directly addresses this with a differentiated toxicological and kinetic profile: - 43-fold lower sensitization potency: EC3 of 4.3% in the LLNA versus 0.1% for PPD, enabling scientifically substantiated 'lower sensitivity risk' product claims. - Distinct color formation kinetics: The ortho-methoxymethyl substituent slows initial oxidation and alters coupling rates with developers like m-aminophenol, providing unique shade control unattainable with faster-oxidizing analogs. - EU market-ready compliance: Explicitly listed in Annex III of the EU Cosmetic Products Regulation (max. on-head concentration 1.8%), simplifying safety assessments and accelerating time-to-market.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 337906-36-2
Cat. No. B1243227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)benzene-1,4-diamine
CAS337906-36-2
Synonyms2-methoxymethyl-p-phenylenediamine
ME-PPD compound
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCOCC1=C(C=CC(=C1)N)N
InChIInChI=1S/C8H12N2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,9-10H2,1H3
InChIKeyAVKBLCWBDLLVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methoxymethyl)benzene-1,4-diamine (CAS 337906-36-2) - Key Properties and Primary Use as a Hair Dye Precursor


2-(Methoxymethyl)benzene-1,4-diamine (also known as 2-methoxymethyl-p-phenylenediamine or ME-PPD) is a substituted p-phenylenediamine derivative with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol [1]. It is primarily utilized as a primary intermediate in oxidative hair dye formulations, where it undergoes oxidation to form colored species within the hair shaft [2]. The compound is listed in the EU Cosmetic Products Regulation (Annex III) with a maximum on-head concentration limit of 1.8% [3].

2-(Methoxymethyl)benzene-1,4-diamine (CAS 337906-36-2) - Why In-Class Substitution Without Quantitative Justification is Not Advised


Despite belonging to the p-phenylenediamine class, 2-(methoxymethyl)benzene-1,4-diamine exhibits a unique kinetic and toxicological profile that precludes simple interchange with its closest analogs, p-phenylenediamine (PPD) and p-toluenediamine (PTD). Its ortho-methoxymethyl substituent significantly alters its oxidation rate and reaction pathway, leading to distinct color formation kinetics and, crucially, a markedly reduced skin sensitization potency [1]. Direct replacement with PPD or PTD would not only change the hair dyeing performance but also introduce a substantially higher risk of allergic contact dermatitis, undermining product safety and regulatory compliance [2].

2-(Methoxymethyl)benzene-1,4-diamine (CAS 337906-36-2) - Quantitative Evidence of Differentiation from PPD and PTD Analogs


Significantly Attenuated Skin Sensitization Potency: LLNA EC3 Comparison for 2-(Methoxymethyl)benzene-1,4-diamine

2-(Methoxymethyl)benzene-1,4-diamine (ME-PPD) demonstrates a significantly reduced potential to induce skin sensitization compared to its parent compound p-phenylenediamine (PPD) and the 2-methyl analog p-toluenediamine (PTD). This is a critical differentiator for consumer safety [1].

Skin sensitization Allergic contact dermatitis Hair dye safety

Altered Oxidation Kinetics and Reaction Pathway: Comparative Reactivity of 2-(Methoxymethyl)benzene-1,4-diamine

In a mechanistic study comparing a series of p-phenylenediamines, 2-(methoxymethyl)benzene-1,4-diamine was identified as the most slowly oxidized derivative. This slower oxidation rate is attributed to the electron-withdrawing nature of the methoxymethyl group, which also promotes a faster coupling step with m-aminophenol compared to analogs with electron-donating groups [1].

Oxidation kinetics Reaction mechanism Hair dye chemistry

Regulatory Status and Use Concentration: EU Cosmetic Products Regulation Compliance for 2-(Methoxymethyl)benzene-1,4-diamine

2-(Methoxymethyl)benzene-1,4-diamine is specifically listed and regulated under Annex III of the EU Cosmetic Products Regulation (EC) No 1223/2009. This listing defines its approved use as a hair dye substance and sets a clear maximum on-head concentration limit [1].

Regulatory compliance Cosmetic ingredients Safety assessment

2-(Methoxymethyl)benzene-1,4-diamine (CAS 337906-36-2) - Recommended Applications Based on Quantitative Differentiation


Formulation of Reduced-Sensitization Oxidative Hair Dyes

2-(Methoxymethyl)benzene-1,4-diamine is the preferred primary intermediate for formulating oxidative hair colorants where a demonstrably lower risk of skin sensitization is a core product claim. Its EC3 value of 4.3% in the LLNA, which is 43-fold higher than that of PPD, provides a robust quantitative basis for developing and marketing hair dyes with improved safety profiles for consumers [1]. This is particularly relevant for products targeting individuals seeking to avoid PPD exposure.

Development of Hair Dye Products with Specific Color Kinetics and Shades

The unique oxidation kinetics of 2-(Methoxymethyl)benzene-1,4-diamine, characterized by a slow initial oxidation and a distinct coupling rate with common developers like m-aminophenol, make it essential for achieving specific color outcomes that cannot be replicated by faster-oxidizing analogs like PPD or PTD [2]. Formulators seeking to create particular shades or control the rate of color development should select this compound based on its documented kinetic profile.

Ensuring EU Regulatory Compliance for Commercial Hair Colorants

For any hair dye product intended for the European Union market, the use of 2-(Methoxymethyl)benzene-1,4-diamine offers a clear compliance pathway. Its explicit listing in Annex III of the EU Cosmetic Products Regulation, with a defined maximum concentration of 1.8%, provides a legal framework that simplifies safety assessments and market authorization compared to using novel or less well-characterized p-phenylenediamine derivatives [3]. This reduces regulatory uncertainty and accelerates time-to-market.

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